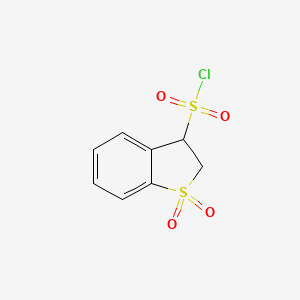

1,1-Dioxo-2,3-dihydro-1$L^{6}-benzothiophene-3-sulfonyl chloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis

The systematic nomenclature of 1,1-dioxo-2,3-dihydro-1-λ6-benzothiophene-3-sulfonyl chloride follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds containing multiple functional groups. The compound name can be systematically deconstructed into several key components that define its molecular architecture. The term "benzothiophene" indicates the presence of a fused bicyclic system consisting of a benzene ring fused to a thiophene ring, representing the core structural framework of this molecule.

The prefix "2,3-dihydro" specifies the degree of saturation within the thiophene portion of the bicyclic system, indicating that the double bond typically present in the thiophene ring has been reduced, resulting in a saturated five-membered ring containing sulfur. This structural modification significantly impacts the electronic properties and chemical reactivity of the compound compared to its fully aromatic counterpart. The designation "1,1-dioxo" describes the oxidation state of the sulfur atom within the thiophene ring, indicating that the sulfur has been oxidized to form two sulfur-oxygen double bonds, creating a sulfone functional group.

The lambda notation "λ6" provides additional clarity regarding the hypervalent nature of the sulfur atom, indicating that the sulfur atom has an expanded octet with six electrons in its valence shell. This notation is particularly important for distinguishing between different oxidation states and coordination environments of sulfur in organosulfur compounds. The positional indicator "3-sulfonyl chloride" specifies both the location and nature of the sulfonyl chloride substituent, indicating that this highly reactive functional group is attached to the carbon atom at position 3 of the benzothiophene framework.

Alternative systematic names found in chemical databases include "2,3-dihydrobenzo[b]thiophene-3-sulfonyl chloride 1,1-dioxide" and "benzo[b]thiophene-3-sulfonyl chloride, 2,3-dihydro-, 1,1-dioxide". These variations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy and clarity. The systematic approach ensures unambiguous identification of the compound regardless of the specific naming convention employed.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for 1,1-dioxo-2,3-dihydro-1-λ6-benzothiophene-3-sulfonyl chloride is 1154979-84-6, providing a unique numerical identifier for this specific chemical entity. This registry number serves as an internationally recognized standard for chemical identification, facilitating accurate communication and database searches across scientific literature and commercial chemical suppliers. The assignment of this specific registry number distinguishes this compound from closely related structural analogs that differ in substitution patterns or oxidation states.

The compound is also referenced under several alternative designations that reflect different naming conventions and database systems. These include the Merck Index number MFCD12190905 and various commercial product codes assigned by chemical suppliers. The European Community number system provides additional regulatory identification, though specific numbers may vary depending on the intended use and classification of the compound.

Database searches reveal that this compound is sometimes referenced with slight variations in nomenclature, including "1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride" without the lambda notation. Commercial suppliers may use abbreviated or modified names for catalog purposes, such as "2,3-dihydrobenzo[b]thiophene-3-sulfonyl chloride 1,1-dioxide". These alternative designations must be carefully cross-referenced to ensure accurate identification, as similar compounds with different substitution patterns or oxidation states may have closely related names.

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 1154979-84-6 | Chemical Abstracts Service |

| Merck Index Number | MFCD12190905 | Merck Index Database |

| Molecular Formula | C₈H₇ClO₄S₂ | Multiple Sources |

| Molecular Weight | 266.72 g/mol | PubChem Database |

Structural Relationship to Benzothiophene Derivatives

The structural framework of 1,1-dioxo-2,3-dihydro-1-λ6-benzothiophene-3-sulfonyl chloride is fundamentally derived from the benzothiophene core structure, representing a highly functionalized derivative within this important class of heterocyclic compounds. Benzothiophene, also known as thianaphthene, consists of a benzene ring fused to a thiophene ring, creating a bicyclic aromatic system with distinctive electronic properties. The parent compound benzothiophene has the molecular formula C₈H₆S and Chemical Abstracts Service number 95-15-8, serving as the structural foundation for numerous derivatives.

The transformation from benzothiophene to the target compound involves several key structural modifications that significantly alter its chemical properties and reactivity profile. The introduction of the "2,3-dihydro" motif involves the saturation of the double bond in the thiophene ring, converting the aromatic five-membered ring into a saturated cyclic structure. This modification reduces the overall aromaticity of the system and creates new stereochemical considerations due to the presence of saturated carbon centers.

The oxidation of the sulfur atom to form the "1,1-dioxo" functionality represents another major structural transformation, converting the sulfur from its original thiophene oxidation state to a sulfone. This oxidation dramatically alters the electronic distribution within the molecule, introducing strong electron-withdrawing character that influences the reactivity of adjacent positions. The resulting sulfone group also introduces significant dipolar character to the molecule, affecting its physical properties and intermolecular interactions.

Comparison with related benzothiophene derivatives reveals the unique positioning of this compound within the broader family. For example, benzo[b]thiophene-3-sulfonyl chloride (Chemical Abstracts Service 18494-87-6) represents the fully aromatic analog without the dihydro and dioxo modifications. This comparison highlights how structural modifications can be systematically introduced to create compounds with tailored properties for specific applications.

| Compound | Chemical Abstracts Service Number | Key Structural Features | Molecular Formula |

|---|---|---|---|

| Benzothiophene | 95-15-8 | Parent aromatic system | C₈H₆S |

| Benzo[b]thiophene-3-sulfonyl chloride | 18494-87-6 | Aromatic with sulfonyl chloride | C₈H₅ClO₂S₂ |

| Target compound | 1154979-84-6 | Dihydro, dioxo, sulfonyl chloride | C₈H₇ClO₄S₂ |

Sulfonyl Chloride Functional Group Characterization

The sulfonyl chloride functional group in 1,1-dioxo-2,3-dihydro-1-λ6-benzothiophene-3-sulfonyl chloride represents one of the most reactive and synthetically useful moieties in organic chemistry, characterized by its exceptional electrophilic nature and versatility in forming carbon-sulfur and sulfur-heteroatom bonds. Sulfonyl chlorides are distinguished by their sulfur-oxygen double bonds and sulfur-chlorine single bond, creating a highly polarized system where the sulfur center exhibits significant positive charge character. This electronic arrangement makes sulfonyl chlorides excellent electrophiles capable of reacting with a wide range of nucleophiles including amines, alcohols, and thiols.

Spectroscopic characterization of sulfonyl chloride groups provides diagnostic information for structural confirmation and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that are particularly useful for identification purposes. The sulfur-oxygen stretching vibrations typically appear in the range of 1380-1410 wavenumbers, manifesting as strong, sharp absorption peaks that are easily distinguished from other functional groups. The sulfur-chlorine stretching vibration occurs at lower frequencies, typically around 375 wavenumbers, though this region may require specialized instrumentation with appropriate optical components for accurate measurement.

The reactivity profile of sulfonyl chlorides encompasses a broad range of transformation reactions that make them valuable synthetic intermediates. These compounds readily undergo nucleophilic substitution reactions where the chloride leaving group is displaced by various nucleophiles, forming sulfonamides, sulfonates, and other sulfonyl derivatives. The mild reaction conditions typically required for these transformations, combined with the high selectivity achievable, make sulfonyl chlorides particularly attractive for late-stage functionalization applications where complex molecular architectures must be preserved.

Recent advances in sulfonyl chloride chemistry have demonstrated their utility in pharmaceutical and materials science applications. The conversion of primary sulfonamides to sulfonyl chlorides using pyrylium salts represents a significant methodological advancement, enabling the transformation of previously unreactive sulfonamide groups into highly reactive electrophilic centers. This methodology has particular relevance for drug discovery applications where late-stage functionalization of complex molecules is required.

| Spectroscopic Parameter | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Sulfur-Oxygen Stretch | 1380-1410 | Strong | Sulfonyl group vibration |

| Sulfur-Chlorine Stretch | ~375 | Strong | Sulfur-chlorine bond vibration |

| Carbon-Hydrogen Stretch | 2850-3100 | Variable | Aliphatic and aromatic carbon-hydrogen bonds |

Eigenschaften

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S2/c9-15(12,13)8-5-14(10,11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUKOSFZXFIOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1(=O)=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1,1-Dioxo-2,3-dihydro-1$\lambda^{6}$-benzothiophene-3-sulfonyl chloride (CAS Number: 51956-02-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C₈H₇ClO₄S₂

- Molecular Weight : 266.72 g/mol

- Physical Form : Powder

- Purity : ≥95%

Anticancer Activity

Research indicates that compounds similar to 1,1-dioxo-2,3-dihydro-1$\lambda^{6}$-benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay.

| Cell Line | IC₅₀ (µM) | Standard Drug (Doxorubicin) IC₅₀ (µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF-7 | 4.52 | 4.56 |

These results suggest that the tested compounds demonstrate comparable or superior activity to standard chemotherapeutics, highlighting their potential as anticancer agents .

The anticancer mechanisms of these compounds have been explored through various assays:

- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and metastasis.

- Apoptosis Assessment : Annexin V-FITC assays indicated increased apoptosis in treated cells.

- Cell Cycle Analysis : Alterations in cell cycle progression were observed, indicating potential mechanisms of growth inhibition.

- Mitochondrial Pathway Proteins : Studies showed effects on proteins such as Bax and Bcl-2, which are involved in the regulation of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, 1,1-dioxo-2,3-dihydro-1$\lambda^{6}$-benzothiophene derivatives have exhibited antimicrobial activities against various bacterial strains. For example, sulfonyl thiourea derivatives demonstrated remarkable antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 3.125 |

| Bacillus subtilis | 1.56 |

These findings indicate that compounds derived from benzothiophene structures can serve as effective antimicrobial agents .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized several benzothiophene derivatives and evaluated their biological activities. The results indicated that certain modifications enhanced both anticancer and antimicrobial properties significantly.

- Molecular Docking Studies : Computational studies provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and bacterial resistance mechanisms, further supporting their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Synthesis of Sulfonamides

1,1-Dioxo-2,3-dihydro-1$\lambda^{6}$-benzothiophene-3-sulfonyl chloride serves as a sulfonylating agent in the synthesis of various sulfonamides. The compound's ability to introduce sulfonyl groups into amines enhances the pharmacological properties of the resulting molecules.

Case Study : A study demonstrated the efficient synthesis of sulfonamides from primary amines using this compound, resulting in high yields and purity levels. The reaction conditions were optimized to minimize by-products and maximize product yield.

Medicinal Chemistry

2. Antimicrobial Activity

Research has indicated that derivatives of 1,1-Dioxo-2,3-dihydro-1$\lambda^{6}$-benzothiophene exhibit antimicrobial properties. The sulfonyl chloride derivative has shown effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Biochemical Applications

3. Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have focused on its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Case Study : Inhibition assays conducted on carbonic anhydrase revealed that 1,1-Dioxo-2,3-dihydro-1$\lambda^{6}$-benzothiophene-3-sulfonyl chloride effectively inhibited enzyme activity with an IC50 value indicating strong inhibition potential.

Environmental Chemistry

4. Biodegradation Studies

This compound is also being studied for its environmental impact and biodegradation pathways. Research has shown that certain bacterial strains can metabolize benzothiophene derivatives, including 1,1-Dioxo-2,3-dihydro-1$\lambda^{6}$-benzothiophene.

Data Table: Biodegradation Rates

| Bacterial Strain | Degradation Rate (%) |

|---|---|

| Pseudomonas putida | 85% |

| Burkholderia cepacia | 78% |

| Rhodococcus erythropolis | 90% |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substituents

Target Compound :

- Core : Benzothiophene (fused benzene + thiophene).

- Substituents : 1,1-Dioxo (sulfone) group, 3-sulfonyl chloride.

- Key Properties : Aromatic stabilization enhances thermal stability; sulfonyl chloride enables nucleophilic substitution.

Comparisons :

Physical and Chemical Properties

- Melting Points/Solubility :

- Stability :

Hazard Profiles

- Target Compound : Likely corrosive and moisture-sensitive (common to sulfonyl chlorides). Requires handling under inert conditions.

- Chlorobenzoyl Chlorides () : Classified as hazardous due to lachrymatory effects and reactivity with nucleophiles .

Vorbereitungsmethoden

Preparation of the Benzothiophene Dioxide Core

A critical precursor in the synthesis is 2,3-dihydrothieno[2,3-b]thiophene-1,1-dioxide , which forms the benzothiophene dioxide skeleton.

- Oxidation Step : 2,3-Dihydrothieno[2,3-b]thiophene is oxidized using Oxone® (potassium peroxymonosulfate) in aqueous medium with methanol as solvent at room temperature for 1.5 hours. The product is extracted with ethyl acetate, washed, dried, and concentrated to yield a soft solid of the dioxide compound.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Oxidation | Oxone® (0.92 mol), H2O (2 L), MeOH (1 L), RT, 1.5 h | Soft solid isolated after extraction and drying |

The sulfonyl chloride group introduction typically follows from sulfonation or chlorination of the sulfonic acid or sulfonamide intermediates derived from the benzothiophene dioxide.

- Sulfonyl chlorides can be prepared by chlorination of the corresponding sulfonic acids or sulfonamides using chlorinating agents such as thionyl chloride or phosphorus pentachloride, although specific details for this exact compound require adaptation from related benzothiophene sulfonyl chloride syntheses.

Representative Synthetic Route from Literature

A detailed synthetic approach is described in patent EP0480692A2, which involves:

- Preparation of the benzothiophene dioxide core by oxidation.

- Subsequent methylation and amide formation steps to functionalize the molecule.

- Although the patent focuses on sulfonamides, the sulfonyl chloride intermediate is implied as a key reactive species in the sequence.

Alternative Synthetic Strategies

Amide Formation and Sulfonylation : Literature on related benzothiophene derivatives reports amide formation using coupling reagents like HATU or EDC in aprotic solvents (DMSO, DMF) followed by sulfonyl chloride introduction through reaction with sulfonyl chlorides under mild conditions.

Sulfonyl Chloride Synthesis via Sulfonyl Isocyanates : Another method involves reacting sulfonyl isocyanates or isothiocyanates with heterocyclic amines to form sulfonyl chlorides or sulfonamides, under inert atmosphere and aprotic solvents at 25–100°C.

Data Table Summarizing Key Preparation Steps

Research Findings and Analytical Characterization

- The oxidation step is key for introducing the sulfone (1,1-dioxide) functionality, confirmed by NMR and IR spectroscopy.

- The methylation and amide formation steps are monitored by thin-layer chromatography (TLC) and NMR to ensure completion.

- The final sulfonyl chloride is typically characterized by its reactivity and spectroscopic data (NMR, IR), with the sulfonyl chloride group showing characteristic S=O stretching frequencies in IR.

Notes on Reaction Conditions and Optimization

- The oxidation with Oxone® is carried out at room temperature, avoiding harsh conditions that might degrade sensitive intermediates.

- Methylation with sodium hydride requires anhydrous, inert atmosphere conditions (dry DMF, nitrogen) to prevent side reactions.

- Amide formation uses carbonyldiimidazole activation, a mild and efficient method to form amides from carboxylic acids.

- Sulfonyl chloride formation typically requires careful control of temperature and moisture exclusion due to the reactive and moisture-sensitive nature of sulfonyl chlorides.

Q & A

Q. How can computational modeling predict regioselectivity in heterocyclic derivatizations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.